Product packaging for Deceth-4 phosphate(Cat. No.:CAS No. 12674-35-0)

Deceth-4 phosphate

Cat. No.: B088713
CAS No.: 12674-35-0
M. Wt: 300.33 g/mol
InChI Key: DKELNUBFYRNPMB-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Ethoxylate Phosphates within Surfactant Chemistry

Alkyl ethoxylate phosphates are a class of anionic surfactants synthesized through the reaction of fatty alcohols or their ethoxylates with phosphorylating agents. ontosight.aischaerer-surfactants.com These molecules are amphiphilic, possessing both a hydrophobic (water-repelling) alkyl chain and a hydrophilic (water-attracting) phosphate (B84403) group combined with a polyethylene (B3416737) glycol (PEG) chain. ontosight.ai This dual nature allows them to reduce the surface tension between different phases, such as oil and water, making them effective emulsifiers, wetting agents, and dispersants. ontosight.ailamberti.com

The general structure consists of a C10-16 alkyl chain, a polyoxyethylene chain of varying length, and a phosphate group. ontosight.ai The length of the PEG chain influences the hydrophilicity of the molecule. ontosight.ai The phosphate group enhances the hydrophilic character and allows for ionic interactions. ontosight.ai The synthesis process, often involving phosphoric anhydride (B1165640) or polyphosphoric acid, typically results in a mixture of mono- and di-esters, and the ratio of these can be controlled by adjusting reaction conditions. lamberti.com These surfactants are stable in highly alkaline conditions and can be found in both acidic and neutralized forms. lamberti.com

Academic Significance and Research Trajectories of Deceth-4 Phosphate

This compound, specifically, is the ester of phosphoric acid and deceth-4, which is the polyethylene glycol ether of decyl alcohol containing four ethylene (B1197577) oxide units. Its synthesis involves the reaction of deceth-4 with phosphoric acid. evitachem.com This compound is noted for its role as an emulsifier and surfactant. evitachem.com

Research has explored the utility of phosphate-containing surfactants, including this compound, in various applications. For instance, they have been investigated for their use in ink-jet ink formulations containing pigments and latex. google.com In the realm of personal care, phosphate esters are valued for their mildness and skin compatibility. schaerer-surfactants.com Some studies have also pointed to their potential use in creating stable oil-in-water emulsions for cosmetic and pharmaceutical products. atamanchemicals.com

The table below summarizes some of the key identifiers for this compound:

IdentifierValueSource
CAS Number52019-36-0 nih.govalfa-chemistry.com
IUPAC Namephosphoric acid; 2-(decyloxy)ethan-1-ol hodoodo.com
Molecular Formula(C2H4O)nC10H22O.xH3O4P chemicalbook.com
AppearanceSolid powder hodoodo.com

Current State of Knowledge and Emerging Research Questions

The current body of knowledge establishes this compound and its related compounds as versatile surfactants with a range of applications, particularly in industrial and personal care products. ontosight.ailamberti.com Their ability to act as emulsifiers, dispersants, and corrosion inhibitors is well-documented. lamberti.com

However, several research questions remain and point toward future research directions:

Quantitative Analysis: While general analytical methods for organophosphates exist, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), more specific and validated methods for the precise quantification of this compound in complex matrices are needed. cdc.gov

Environmental Fate and Impact: As with many surfactants, understanding the environmental degradation pathways and potential ecological effects of this compound is an area requiring further investigation. researchgate.net

Structure-Property Relationships: A more detailed exploration of how the mono- to di-ester ratio in commercial this compound products influences specific performance characteristics like critical micelle concentration and emulsification efficiency would be beneficial. google.com

Advanced Applications: Research into novel applications, such as in the development of more sustainable agricultural formulations or advanced drug delivery systems, could unlock new potential for this class of compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H29O6P B088713 Deceth-4 phosphate CAS No. 12674-35-0

Properties

CAS No.

12674-35-0

Molecular Formula

C12H29O6P

Molecular Weight

300.33 g/mol

IUPAC Name

2-decoxyethanol;phosphoric acid

InChI

InChI=1S/C12H26O2.H3O4P/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4)

InChI Key

DKELNUBFYRNPMB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCCO.OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCOCCO.OP(=O)(O)O

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Derivation

Precursor Chemistry and Ethoxylation Processes

The synthesis of Deceth-4 Phosphate (B84403) begins with the formation of its precursor, Deceth-4, through the ethoxylation of decyl alcohol. This process involves the reaction of a fatty alcohol with ethylene (B1197577) oxide to introduce a polyethylene (B3416737) glycol (PEG) chain. shreechem.inshreechem.in

Decyl Alcohol Ethoxylation Principles and Control

Decyl alcohol ethoxylation is a process where ethylene oxide is added to decyl alcohol, a ten-carbon fatty alcohol, creating a molecule with a hydrophobic tail (the decyl group) and a hydrophilic head (the polyethylene glycol chain). shreechem.inshreechem.in This reaction is typically catalyzed by alkaline catalysts, such as potassium hydroxide. erasm.org

The reaction proceeds as follows:

R—OH + n CH₂—CH₂O → R(OCH₂CH₂)nOH windows.net

Where R represents the decyl group and 'n' is the number of ethylene oxide units, which for Deceth-4 is an average of four. windows.netcosmileeurope.eu The control of the ethoxylation process is critical to ensure the desired chain length and properties of the final product. Factors such as temperature, pressure, and catalyst concentration are carefully managed to control the reaction rate and the distribution of ethoxymers. google.com

Polyethylene Glycol Chain Length Determination

The number of ethylene oxide units, or the length of the polyethylene glycol chain, significantly influences the properties of the resulting ethoxylate. windows.net For Deceth-4 Phosphate, the precursor, Deceth-4, has an average of four ethylene oxide units. cosmileeurope.eu The term "average" is used because the ethoxylation process results in a mixture of molecules with a distribution of PEG chain lengths. windows.net

The degree of ethoxylation is a key determinant of the hydrophilic-lipophilic balance (HLB) of the surfactant. shreechem.in A higher degree of ethoxylation leads to increased water solubility. windows.net The chain length distribution can be analyzed using techniques like liquid chromatography, which can separate the different ethoxymers present in the mixture. chromatographyonline.com The consistency of the PEG derivatives also changes with the degree of polymerization, with lower molar mass PEGs being liquid and higher molar mass PEGs being wax-like. cosmileeurope.eu

Phosphation Reactions: Mechanisms and Reagents

The final step in the synthesis of this compound is the phosphation of the Deceth-4 intermediate. This reaction introduces a phosphate group to the terminal hydroxyl group of the polyethylene glycol chain, converting the nonionic surfactant into an anionic surfactant. addapt-chem.comschaerer-surfactants.com

Orthophosphoric Acid and Phosphorus Pentoxide Routes

Two primary reagents are commercially used for the phosphation of alcohol ethoxylates: orthophosphoric acid (H₃PO₄) and phosphorus pentoxide (P₂O₅). p2infohouse.orglankem.com

Phosphorus Pentoxide (P₂O₅) Route: This is a common method for producing a mixture of mono- and diester phosphates. addapt-chem.comshreechem.in The reaction of an alcohol ethoxylate with P₂O₅ typically yields a complex mixture that includes the desired phosphate esters, along with some unreacted alcohol and free phosphoric acid. shreechem.in The reaction can be manipulated to favor the formation of either monoester or diester. lankem.com

Polyphosphoric Acid (PPA) Route: The use of polyphosphoric acid, a mixture of phosphoric acids, tends to produce a higher proportion of the monoester phosphate compared to the P₂O₅ route. addapt-chem.comshreechem.inlankem.com

The choice of phosphating agent has a significant impact on the final product's composition and its functional properties. p2infohouse.org

Reaction Conditions and Their Influence on Product Distribution

The conditions under which the phosphation reaction is carried out play a crucial role in determining the distribution of mono- and diester products, as well as the amount of residual starting materials. Key parameters include:

Temperature: Controlling the reaction temperature is essential to prevent undesirable side reactions and to ensure the desired conversion to the phosphate ester. google.com

Molar Ratio of Reactants: The ratio of the alcohol ethoxylate to the phosphating agent is a critical factor in controlling the mono- to diester ratio. lankem.com

Reaction Time: Sufficient reaction time is necessary to drive the reaction to completion. researchgate.net

Generally, as the amount of ethylene oxide in the starting alcohol ethoxylate increases, the concentration of the resulting monoester and free phosphoric acid tends to increase, while the diester concentration decreases. p2infohouse.orgresearchgate.net This may be related to steric hindrance from the longer polyethylene glycol chain. p2infohouse.org

Control of Monoester to Diester Ratios in this compound Synthesis

The ratio of monoester to diester in the final this compound product is a critical parameter that dictates its performance characteristics. addapt-chem.comshreechem.in

Monoesters are generally more water-soluble and exhibit hydrotropic properties. shreechem.in

Diesters are more lipophilic and are often better emulsifiers for oil-based systems. shreechem.in

By carefully selecting the phosphating agent and controlling the reaction conditions, manufacturers can tailor the mono- to diester ratio to achieve the desired balance of properties for a specific application. addapt-chem.comlamberti.com For instance, using phosphorus pentoxide allows for the production of mixtures of mono- and diesters, while polyphosphoric acid favors the formation of monoesters. addapt-chem.comatamanchemicals.com Manipulating the molar ratio of the reactants can also shift the equilibrium towards the desired ester. lankem.com

Data Tables

Table 1: Reactants in the Synthesis of this compound

Compound NameChemical FormulaRole in Synthesis
Decyl AlcoholC₁₀H₂₂OPrecursor
Ethylene OxideC₂H₄OEthoxylating Agent
Deceth-4C₁₈H₃₈O₅Intermediate
Orthophosphoric AcidH₃PO₄Phosphating Agent
Phosphorus PentoxideP₂O₅Phosphating Agent
Polyphosphoric AcidHn+2PnO3n+1Phosphating Agent

Table 2: Influence of Phosphating Agent on Product Composition

Phosphating AgentPredominant ProductTypical Byproducts
Phosphorus Pentoxide (P₂O₅)Mixture of Mono- and DiesterUnreacted Alcohol, Free Phosphoric Acid shreechem.in
Polyphosphoric Acid (PPA)MonoesterFree Phosphoric Acid shreechem.in

Advanced Synthetic Techniques and Process Optimization

The synthesis of alkyl phosphate esters, including this compound, has evolved beyond traditional batch processing, with advanced techniques offering significant improvements in efficiency, selectivity, and safety. These modern methods focus on intensifying reaction conditions and optimizing process parameters to achieve higher yields and purity.

Catalytic phosphorylation of alcohols represents a significant advancement. Various catalytic systems, including those based on Lewis acids like titanium tetrachloride (TiCl₄) and copper(II) triflate (Cu(OTf)₂), have been developed to facilitate the reaction between alcohols and phosphorylating agents. jst.go.jp A notable development is the use of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, which demonstrates high functional group tolerance. acs.orgnih.gov This method allows for the direct phosphorylation of a wide range of alcohols under mild conditions. acs.orgnih.gov Another approach involves using 4-methylpyridine (B42270) N-oxide as an organocatalyst, which enables the amine-free phosphorylation of various alcohols at room temperature, proving effective even for acid- or base-sensitive substrates. jst.go.jp

Microwave-assisted synthesis has emerged as a powerful tool in organophosphorus chemistry, offering benefits such as drastically reduced reaction times, higher yields, and often the elimination of solvents. benthamdirect.com This technique can enhance reactions that are otherwise slow or inefficient under conventional heating. mdpi.com For instance, microwave irradiation can facilitate the direct esterification of phosphinic and phosphonic acids, which is challenging with traditional methods. mdpi.com Research has shown that microwave-assisted esterification of alkyl phosphoric ester-acids, derived from the reaction of phosphorus pentoxide and an alcohol, can be highly selective and efficient. thieme-connect.com This method can convert mixtures of mono- and diesters into the desired trialkyl esters in high yields (86–93%) through a one-pot or telescoping process, avoiding the need to isolate intermediates. thieme-connect.com

Flow chemistry, or continuous flow processing, offers another leap forward in the production of phosphate esters. This technology provides superior control over reaction parameters, enhances safety by minimizing the volume of hazardous intermediates at any given time, and improves scalability. mdpi.com A modular flow platform has been successfully used for the end-to-end preparation of cyclic phosphate monomers, which are precursors to polyphosphoesters. This approach mitigates safety and instability issues associated with classical production methods and has demonstrated a high daily throughput. The use of continuous stirred tank reactors (CSTRs) in flow chemistry has been shown to optimize the synthesis of phosphates, leading to reduced reaction times and improved yields compared to batch methods. mdpi.com

Process optimization is a key aspect of these advanced techniques. In a convenient two-step process for synthesizing dialkyl phosphates, reacting phosphorus oxychloride with a primary alcohol and triethylamine (B128534) in toluene, followed by steam hydrolysis, yields high-purity products without the need for distillation, which can cause decomposition. organic-chemistry.org This optimized method achieves high yields (up to 93%) and is scalable and cost-effective. organic-chemistry.org

Interactive Table 1: Comparison of Advanced Synthesis Techniques for Alkyl Phosphate Esters

Technique Key Advantages Typical Reagents/Catalysts Reported Yields Primary Application
Catalytic Phosphorylation High functional group tolerance, mild reaction conditions. acs.orgnih.gov TBAHS/PEP-K, 4-methylpyridine N-oxide, Ti(Ot-Bu)₄. jst.go.jpacs.org High. jst.go.jp Synthesis of functionalized phosphate monoesters. acs.orgnih.gov
Microwave-Assisted Synthesis Rapid reaction times, high yields, often solvent-free. benthamdirect.com Ionic liquids (e.g., [bmim][BF₄]), phosphorus pentoxide. thieme-connect.com 86-93%. thieme-connect.com Efficient esterification and P-C coupling reactions. thieme-connect.com
Flow Chemistry Enhanced safety, scalability, precise process control. mdpi.com Cyclic chlorophosphites, DBN. mdpi.com Outperforms batch processes. End-to-end production of phosphate monomers and esters.

Sustainable Chemistry and Green Synthesis Approaches for Alkyl Phosphate Esters

The principles of sustainable and green chemistry are increasingly being applied to the synthesis of alkyl phosphate esters to minimize environmental impact and enhance safety. decachem.com These approaches focus on reducing waste, using less hazardous materials, and improving resource efficiency. decachem.com

A primary goal in greening phosphate ester synthesis is to replace hazardous reagents. thieme-connect.com Traditionally, phosphorus oxychloride (POCl₃) and phosphorus pentachloride are used, but these are corrosive and their use generates hazardous by-products. thieme-connect.comnih.gov A greener alternative is to use phosphorus pentoxide (P₂O₅) or polyphosphoric acid as the phosphorylating agent. thieme-connect.comresearchgate.net A solvent-free method using a mixture of phosphoric acid and P₂O₅ has been developed to synthesize alkyl phosphate monoesters with high selectivity, where the only by-product is water. google.com This approach significantly improves the atom economy of the process. decachem.com

Solvent selection is another critical aspect of green chemistry. researchgate.net Efforts are being made to replace hazardous and corrosive solvents with safer, low-toxicity alternatives. decachem.com Solvent-free synthesis represents an ideal scenario, which has been successfully demonstrated in the preparation of high-carbon alkyl phosphates and under microwave conditions. researchgate.net The use of ionic liquids as catalysts in microwave-assisted synthesis can also be considered a green approach, as they can often be recycled and may replace more hazardous catalysts. mdpi.comthieme-connect.com

Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable route for phosphorylation. evotec.com Enzymes like kinases catalyze the transfer of phosphate groups from donors such as adenosine (B11128) triphosphate (ATP) to alcohol acceptors with high specificity under mild, aqueous conditions. nih.govlibretexts.org This mimics biological processes and avoids the harsh reagents and conditions found in traditional chemical synthesis. libretexts.org While direct enzymatic synthesis of a non-biological compound like this compound on an industrial scale presents challenges, the principles of biocatalysis drive research into developing milder synthetic methods. nih.gov

Interactive Table 2: Summary of Green Synthesis Strategies for Alkyl Phosphate Esters

Strategy Description Examples/Targets Environmental Benefit
Greener Reagents Replacing hazardous phosphorylating agents like POCl₃. thieme-connect.com Use of phosphorus pentoxide (P₂O₅) or polyphosphoric acid. thieme-connect.comresearchgate.net Reduces corrosive and toxic waste streams. decachem.com
Solvent-Free Synthesis Eliminating organic solvents from the reaction. researchgate.net Microwave-assisted reactions; reactions with polyphosphoric acid. researchgate.net Prevents pollution from volatile organic compounds (VOCs). researchgate.net
Biocatalysis/Enzymatic Synthesis Using enzymes to catalyze phosphorylation. evotec.com Kinase-mediated phosphate transfer from ATP to alcohols. libretexts.org Mild, aqueous conditions; high selectivity; biodegradable catalysts. libretexts.org
Process Intensification Using advanced techniques like flow chemistry and microwave synthesis. Continuous flow reactors, microwave-assisted esterification. mdpi.com Increased energy efficiency, reduced waste, enhanced safety. evotec.com
Waste Reduction & Recycling Implementing closed-loop systems and valorizing by-products. decachem.com Recycling of water and by-products in phosphate processing. decachem.com Conserves resources and minimizes pollution. decachem.com

Interfacial Science and Colloidal Behavior

Fundamental Principles of Surfactancy and Emulsification

Surfactants, or surface-active agents, are compounds that lower the interfacial tension between two immiscible phases, such as oil and water. hroc.in This is achieved through the process of adsorption, where surfactant molecules accumulate at the interface. oup.com The dual nature of the surfactant molecule—possessing both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail—drives this behavior. At an oil-water interface, the surfactant orients itself with its lipophilic tail in the oil phase and its hydrophilic head in the water phase, creating a stabilizing film that facilitates the mixing of the two phases into an emulsion. fiveable.me

Phosphate (B84403) esters like Deceth-4 phosphate are anionic surfactants that combine the properties of a non-ionic ethoxylated alcohol with an anionic phosphate group. hroc.in This unique combination allows for a dual mechanism of stabilization—steric and electrostatic—when forming and stabilizing dispersions. lamberti.com

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. This value helps in selecting the appropriate surfactant for a specific application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion. Surfactants with higher HLB values are more hydrophilic and are effective as emulsifiers for O/W emulsions, while those with lower HLB values are more lipophilic and are suited for W/O emulsions. atamanchemicals.com

This compound is characterized as having a high HLB value, which makes it an excellent emulsifier for creating stable oil-in-water emulsions. atamanchemicals.com The performance of phosphate ester surfactants can be precisely adjusted by modifying their chemical structure, which in turn alters the HLB value.

Table 1: Factors Influencing the HLB Value of Phosphate Esters

FactorInfluence on HLBDescription
Degree of Ethoxylation Increasing ethoxylation increases HLBA higher number of ethylene (B1197577) oxide units in the hydrophilic chain makes the surfactant more water-soluble. researchgate.net
Mono- to Di-ester Ratio Higher monoester content increases HLBMonoesters are more water-soluble (hydrophilic) compared to the more oil-soluble (lipophilic) diesters. shreechem.incolonialchem.com
Neutralization Can affect solubility and performanceNeutralizing the acidic phosphate head with a base (e.g., potassium hydroxide) can improve stability and performance in certain formulations. google.com

By controlling these factors during synthesis, the HLB of phosphate esters can be fine-tuned to achieve optimal performance for a specific oil phase. colonialchem.comaddapt-chem.com

The process of a surfactant like this compound moving from the bulk solution to an interface is governed by principles of kinetics and thermodynamics. The primary driving force for adsorption is the reduction of the system's free energy, which occurs when the surfactant molecules populate the high-energy interface between two immiscible phases. oup.com

Electrostatic Interactions: For anionic surfactants like this compound, electrostatic forces between the charged phosphate headgroup and any charges on the interface play a role. columbia.edu

Hydrophobic Effect: The primary driver for surfactant adsorption is the entropy gain from the release of structured water molecules surrounding the hydrophobic tail when it moves from the aqueous phase to the interface.

Chain-Chain Interactions: Lateral interactions between the alkyl chains of adsorbed surfactant molecules can also contribute to the stability of the interfacial film. columbia.edu

The Gibbs adsorption equation is a fundamental thermodynamic relationship that connects the amount of surfactant adsorbed at the interface to the change in interfacial tension with respect to the surfactant concentration in the bulk solution. oup.comresearchgate.net

Adsorption Kinetics The kinetics of surfactant adsorption, or the rate at which it occurs, is often a multi-step process. For many surfactants, the adsorption rate is limited by the diffusion of monomers from the bulk solution to a subsurface layer near the interface, followed by their movement from this subsurface to the interface itself. nitrkl.ac.inresearchgate.net This is often referred to as a diffusion-limited adsorption model. researchgate.net The kinetic process can be broken down into:

Diffusion of surfactant monomers from the bulk phase to the interfacial region. nitrkl.ac.in

An energy barrier may exist for the surfactant to penetrate and arrange itself within the interface.

Rearrangement of surfactant molecules at the interface to reach an equilibrium packing.

While specific kinetic and thermodynamic parameters for this compound are not widely published, its behavior is expected to follow these general principles for anionic and ethoxylated surfactants. The kinetics can be complex, especially at concentrations above the critical micelle concentration (CMC), where the dissociation of micelles becomes a key step in supplying monomers to the interface. royalsocietypublishing.org

Role of Hydrophilic-Lipophilic Balance (HLB) in this compound Performance

Mechanisms of Emulsion and Dispersion Stabilization

Emulsions are thermodynamically unstable systems that require the presence of a stabilizing agent, like an emulsifier, to prevent the droplets of the dispersed phase from coalescing and leading to phase separation. fiveable.me this compound is particularly effective in this role due to its ability to provide robust stabilization through multiple mechanisms.

This compound is an effective emulsifier for the formation and long-term stabilization of oil-in-water (O/W) emulsions. atamanchemicals.comgoogle.com Its efficacy stems from its hybrid anionic-nonionic structure, which provides two distinct modes of stabilization at the oil-droplet surface.

Electrostatic Stabilization: The phosphate group is anionic, meaning it carries a negative charge when dissociated in water. This charge imparts a net negative surface charge to the oil droplets where the surfactant has adsorbed. The resulting electrostatic repulsion between droplets prevents them from approaching each other closely and coalescing. fiveable.me

Steric Stabilization: The polyoxyethylene (POE) chain portion of the molecule is a flexible, water-soluble chain that extends from the droplet surface into the aqueous continuous phase. When two droplets approach, these hydrated polymer chains create a physical, steric barrier that prevents coalescence. This mechanism is particularly important for providing stability in systems with high electrolyte concentrations, which can screen and weaken electrostatic repulsion. lamberti.com

This combination of electrostatic and steric hindrance provides a powerful synergistic effect, leading to the formation of highly stable emulsions. lamberti.com

Table 2: Stabilization Mechanisms of Ethoxylated Phosphate Esters

Stabilization TypeMechanismContributing Molecular Part
Electrostatic Repulsion between like charges on droplet surfaces.Anionic Phosphate Group
Steric Physical barrier from hydrated polymer chains preventing close approach.Polyoxyethylene (Ethoxy) Chain

The microstructure of an emulsion refers to the physical arrangement and characteristics of its components, primarily the size distribution of the dispersed phase droplets. The rheology describes how the emulsion flows and deforms in response to applied stress. Both are critically influenced by the emulsifier.

Microstructure: As an emulsifier, this compound plays a direct role in establishing the initial droplet size during homogenization. Its efficiency in lowering interfacial tension allows for the creation of smaller droplets for a given energy input. The stability it provides is crucial for preventing changes to this microstructure over time, such as through coalescence (droplets merging) or Ostwald ripening (growth of larger droplets at the expense of smaller ones). Studies on other phosphate esters have shown that higher emulsifier concentrations can lead to the formation of stable emulsion gels with specific structural integrity. tandfonline.com

Rheology: The rheological properties of an emulsion are determined by the volume fraction of the dispersed phase, the viscosity of the continuous phase, and the interactions between the droplets. The stabilizing layer of this compound on the droplet surfaces mediates these interactions. mdpi.com

At low concentrations of oil, emulsions typically exhibit Newtonian (liquid-like) behavior.

As the concentration of oil droplets increases, the emulsion becomes more crowded. The repulsive forces (both electrostatic and steric) provided by the this compound layer prevent the droplets from packing efficiently, leading to an increase in viscosity and the development of non-Newtonian, shear-thinning behavior. google.com

In highly concentrated emulsions, the droplets may be forced into close contact, forming a network-like structure that imparts viscoelastic, or gel-like, properties to the system. The mechanical strength of these systems is influenced by the emulsifier concentration and the resulting inter-droplet forces. tandfonline.com

The molecular design of phosphate esters, including the alkyl chain length and the mono/di-ester ratio, has been shown to impact emulsion stability and rheological performance. asme.orgstle.org

Active emulsions are a class of non-equilibrium systems where the dispersed droplets convert stored or ambient energy into self-sustained motion. ub.edumpg.de Unlike passive emulsions that only undergo Brownian motion, droplets in active emulsions can exhibit self-propulsion. These systems are at the forefront of materials science research and often involve interfacing emulsions with liquid crystals or biological motor proteins. ub.eduscispace.com

While there is no specific research linking this compound to active emulsions, the role of the surfactant at the droplet interface is fundamentally critical in these systems. The surfactant is responsible for:

Stabilizing the Interface: It creates a stable boundary between the active components within the droplet (e.g., an aqueous solution of microtubules and kinesin motors) and the external continuous phase (e.g., an oil or a liquid crystal). scispace.com

Mediating Dynamic Interactions: The properties of the surfactant layer, such as its charge and packing, can influence the behavior of the active components. For example, in active nematic emulsions, the surfactant choice can tune the anchoring of the liquid crystal molecules at the interface, which in turn regulates the motion of topological defects that drive the system's dynamics. scispace.com

Therefore, a surfactant like this compound could theoretically be used to create active emulsions. Its anionic phosphate head and flexible ethoxy chain would stabilize the active droplet and its interfacial properties would be a key parameter in controlling the translation of molecular-level activity into macroscopic, self-propelled motion.

Microstructure and Rheology of Emulsion Systems

Self-Assembly and Supramolecular Structures

The amphiphilic nature of this compound drives its self-assembly in aqueous solutions, leading to the formation of various supramolecular structures. This behavior is crucial for its function as an emulsifier and stabilizer.

Micellar Aggregation and Critical Micelle Concentration Studies

In aqueous solutions, this compound monomers will aggregate to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This is a thermodynamically driven process where the hydrophobic tails associate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase. The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC suggests that less surfactant is needed to initiate micellization and achieve significant surface tension reduction.

Table 1: Factors Influencing Micellar Aggregation of Alkyl Ether Phosphates

ParameterEffect on CMCRationale
Alkyl Chain Length Decreases with increasing lengthIncreased hydrophobicity drives aggregation at lower concentrations.
Ethylene Oxide Chain Length Increases with increasing lengthIncreased hydrophilicity requires higher concentrations for micelle formation.
Presence of Electrolytes Generally decreasesShielding of head group repulsion facilitates aggregation.
Temperature Varies depending on the specific surfactant structureCan affect both the hydration of the hydrophilic group and the hydrophobic interactions.

Formation of Liquid Crystalline Phases and Gel Networks

At higher concentrations, or in the presence of other components, this compound can form more ordered structures beyond simple micelles, such as liquid crystalline phases and gel networks. google.com These structures are characterized by a higher degree of organization, with the surfactant molecules arranging into lamellar, hexagonal, or cubic phases. google.commdpi.com

The formation of these liquid crystal gel networks is particularly important in the formulation of stable emulsions and creams. google.com The network structure provides a high viscosity and a desirable sensory profile to the product. google.com The stability and properties of these networks can be optimized by adjusting the ratio of the phosphate ester surfactant to a co-emulsifier, such as cetearyl alcohol. google.com For example, in a system with trilaureth-4 phosphate, a ratio of approximately 4:1 of cetearyl alcohol to the phosphate ester surfactant was found to be optimal for gel network formation, as indicated by a peak in viscosity. google.com

Table 2: Components Involved in Liquid Crystalline Gel Network Formation

ComponentRoleExample
Phosphate Ester Surfactant Primary emulsifier, forms the liquid crystalline structure.This compound, Trilaureth-4 Phosphate google.com
Co-emulsifier Stabilizes the gel network, influences viscosity.Cetearyl Alcohol, Behenyl Alcohol google.commdpi.com
Aqueous Phase Continuous phase in oil-in-water emulsions.Water
Oil Phase Dispersed phase in oil-in-water emulsions.Mineral oil, esters

Interactions with Solid Surfaces and Particulate Systems

The phosphate head group of this compound plays a significant role in its interaction with solid surfaces, particularly those with a positive surface charge. This property is leveraged in applications requiring surface modification, dispersion of particles, and stabilization of suspensions.

Adsorption onto Metal Oxides and Mineral Surfaces

Phosphate-containing compounds are known to adsorb onto various metal oxides and mineral surfaces. wetsus.nlmdpi.comsciengine.com This adsorption is primarily driven by the interaction between the negatively charged phosphate group and positively charged sites on the surface of materials like iron oxides (e.g., goethite), aluminum oxides, and titanium oxides. wetsus.nlmdpi.commdpi.com The adsorption process can involve the formation of inner-sphere complexes, where the phosphate group directly binds to the metal ions on the surface. mdpi.com

Studies on the adsorption of phosphate onto goethite have shown that the process is pH-dependent, with significant adsorption occurring over a broad pH range. mdpi.com The presence of other ions in the solution can influence the adsorption capacity. mdpi.com The adsorption kinetics for phosphates onto metal oxides can be influenced by the particle size and pore size distribution of the adsorbent. wetsus.nl For instance, adsorbents with larger pores tend to exhibit faster adsorption kinetics. wetsus.nl

Competitive Adsorption Phenomena in Multicomponent Systems

In real-world applications, this compound often exists in complex mixtures with other surfactants, polymers, and electrolytes. In such multicomponent systems, competitive adsorption can occur at interfaces. The relative affinity of each component for the interface will determine the final composition of the adsorbed layer.

For instance, in a system containing multiple anionic species, there can be competition for adsorption sites on a positively charged surface. Studies on the simultaneous removal of nitrate (B79036) and phosphate ions using micellar-enhanced ultrafiltration with a cationic surfactant showed that nitrate ions had a greater affinity for the micelles than phosphate ions, leading to a decrease in phosphate removal efficiency. msrjournal.com Similarly, in the context of adsorption onto activated carbon, the presence of natural organic matter (NOM) can compete with micropollutants for adsorption sites, affecting their removal efficiency. researchgate.netresearchgate.net The nature and extent of this competition depend on the properties of the adsorbent, the adsorbate, and the composition of the surrounding medium. researchgate.netresearchgate.net

Applications in Advanced Materials and Formulation Science

Enhancing Solubilization and Dispersion in Complex Formulations

The unique molecular structure of Deceth-4 phosphate (B84403), which includes both lipophilic (oil-attracting) and hydrophilic (water-attracting) moieties, allows it to function effectively at the interface between immiscible phases. cosmileeurope.eu This property is fundamental to its role in creating stable and uniform formulations.

In many advanced formulations, incorporating oil-soluble or lipophilic active ingredients into a water-based (aqueous) system is a significant challenge due to their inherent poor water solubility. google.com Deceth-4 phosphate addresses this issue by acting as a potent emulsifying and solubilizing agent. cosmileeurope.eucosmileeurope.eu

As an emulsifier, its molecules arrange themselves at the oil-water interface, reducing the interfacial tension that prevents the two phases from mixing. cosmileeurope.eu This action facilitates the formation of a stable emulsion, where microscopic droplets of the lipophilic substance are finely and evenly distributed throughout the aqueous medium. cosmileeurope.eucosmileeurope.eu This mechanism is crucial for the delivery of oily active ingredients in a variety of products, ensuring the stability and uniform consistency of the final formulation.

The uniform and stable dispersion of solid particles, such as pigments, in a liquid medium is critical in industries producing paints, coatings, and specialty inks. indoramaventures.com this compound is utilized as a dispersant to achieve this stability. googleapis.comgoogle.comunivarsolutions.comgoogle.com

The mechanism involves the adsorption of the this compound molecule onto the surface of the pigment or particle. googleapis.com This creates a protective layer that prevents the particles from coming into close contact and forming clumps or aggregates, a process known as coagulation or flocculation. googleapis.comgoogle.com This stabilization can be achieved through either an electric double layer or a steric barrier, which generates repulsive forces between particles and ensures they remain evenly dispersed throughout the liquid carrier. googleapis.com

In the context of inkjet ink formulations, for example, this compound helps maintain the dispersion stability of pigment particles, which are typically between 5 nm and 500 nm in size. googleapis.com A stable dispersion is essential for consistent ink performance and print quality. googleapis.com

Table 1: Example Formulation of an Inkjet Ink Utilizing a Phosphate-Containing Surfactant This table illustrates a general composition where a surfactant like this compound would be used.

Component Concentration (% by weight, solids basis) Function
Pigment 0.1 - 10% Colorant
Latex 0.1 - 15% Film Former / Durability
Phosphate-Containing Surfactant (e.g., this compound) 0.01 - 3% Dispersant / Stabilizer
Liquid Carrier (e.g., water, co-solvents) Balance Vehicle

Data sourced from patent information regarding inkjet ink compositions. google.com

Solubilization of Lipophilic Active Ingredients in Aqueous Media

Functional Roles in Industrial Fluid Engineering

In demanding industrial environments such as oil well cementing, the properties of fluids must be precisely controlled. This compound and similar phosphate ester surfactants play a role in modifying these fluids to ensure operational success.

During the cementing of oil and gas wells, cement slurries are pumped into the wellbore. A critical challenge is preventing the loss of fluid (water) from the slurry into permeable geological formations. google.comwellcem.com This fluid loss can compromise the cement's structural integrity and performance. oil-drilling-fluids.combasf.com

Rheology, the study of the flow of matter, is a critical aspect of industrial fluid design. The viscosity and flow behavior of fluids like cement slurries or drilling muds must be carefully managed. google.comgoogleapis.com this compound functions as a rheology modifier, primarily by acting as a dispersing agent. google.com

Table 2: Selected Physical Properties of this compound

Property Value Conditions
Form Liquid Ambient
Appearance Clear, Cloudy Liquid Ambient
Dynamic Viscosity 900 mPa.s 20 °C (68 °F)
Density 1.06 - 1.08 g/cm³ 25 °C (77 °F)
Solubility in Water Soluble ---

Data sourced from a technical data sheet for a commercial product. univarsolutions.com

Fluid Loss Control Mechanisms in Cement Systems

Development of Specialized Delivery Systems

The properties of this compound that make it an effective solubilizer and dispersant also make it a key component in the creation of specialized delivery systems. These systems are designed to carry and release active ingredients or functional materials in a controlled manner.

By forming stable emulsions and dispersions, this compound can encapsulate lipophilic active compounds or solid particles within a formulation. cosmileeurope.euulprospector.com This encapsulation can protect the active ingredient from degradation, control its release, and ensure it is delivered to the target location effectively. Examples of such systems include pigment delivery in high-performance inks and the formulation of cosmetic products where active ingredients need to be deposited on the skin. cosmileeurope.eugoogleapis.com The use of related phosphate esters in products specifically designated as "Delivery Systems / Carriers" underscores this functional application. ulprospector.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Formulation of Topical Delivery Systems for Chemical Compounds

This compound is a synthetic compound that serves as a key component in the formulation of topical delivery systems. lookchem.com It functions primarily as an emulsifier and surfactant, enabling the stable mixture of oil and water-based ingredients, which is fundamental to creating products like creams and lotions. lookchem.comcosmileeurope.eu Its molecular structure, featuring both a lipophilic (oil-attracting) decyl ether portion and a hydrophilic (water-attracting) phosphate group, allows it to reduce the interfacial tension between immiscible liquids. cosmileeurope.eu

This amphiphilic nature is crucial for forming and stabilizing oil-in-water emulsions, which are common vehicles for delivering active chemical compounds to the skin. The phosphate group is anionic (negatively charged) at a neutral pH, which enhances emulsion stability through electrostatic repulsion, preventing oil droplets from coalescing and ensuring the formulation remains consistent and effective. univarsolutions.com In some formulations, the salt form, such as Potassium this compound, is used to achieve these emulsifying effects. specialchem.comspecialchem.com The use of such emulsifiers can have a positive impact on the oil droplet size within a formulation, contributing to a rich and smooth texture. specialchem.com

Beyond stabilization, these phosphate esters can influence the delivery of active compounds into the skin. Lipid-based formulations, including emulsions and microemulsions, are important for topical drug delivery, as they can enhance the transport of drugs into and through the skin. americanpharmaceuticalreview.com The specific formulation can be designed to deliver a drug into the various layers of the skin, such as the epidermis and dermis, to treat specific conditions. americanpharmaceuticalreview.com

Table of Formulation Properties

Property Description Relevance in Topical Formulations
Chemical Function Emulsifier, Surfactant Stabilizes mixtures of oil and water to form creams and lotions. lookchem.comcosmileeurope.eu
Physical Form Colorless to cloudy liquid. univarsolutions.comguidechem.com Allows for incorporation into various liquid and semi-solid formulations.
Solubility Soluble in water. univarsolutions.comguidechem.com Facilitates its use in the aqueous phase of oil-in-water emulsions.

| Charge (at neutral pH) | Anionic | Contributes to emulsion stability via electrostatic repulsion. univarsolutions.com |

Microencapsulation and Controlled Release Applications

The principles of using emulsifiers like this compound extend to more advanced applications such as microencapsulation for the controlled release of active compounds. Microencapsulation is a process where small particles or droplets are enclosed within a coating or shell, creating microcapsules. researchgate.net This technique is valuable for protecting sensitive active ingredients from environmental degradation (e.g., from light or oxygen), masking odors, and, most importantly, controlling the rate at which the active ingredient is released. usm.my

In the context of microencapsulation, a stable emulsion is often the first step. Processes like solvent evaporation or polymerization rely on an emulsifier to create a stable dispersion of the active ingredient and a matrix polymer in a continuous phase. researchgate.net The emulsifier, in this case, this compound, would ensure the formation of uniform, discrete microparticles. The characteristics of these microparticles are crucial as they affect the loading amount of the active ingredient, its stability, and its release profile. google.com

Table of Microencapsulation & Controlled Release Principles

Principle Role of Emulsifier/Stabilizer Desired Outcome
Protection of Active Ingredient Forms a stable shell around the active compound. Prevents degradation from environmental factors like oxygen or light. usm.my
Controlled Release Influences the structure and permeability of the microcapsule or matrix. Modulates the diffusion and release rate of the encapsulated substance. researchgate.netresearchgate.netnih.gov
Formulation of Microparticles Stabilizes the emulsion during the encapsulation process (e.g., solvent evaporation). Ensures the formation of uniform and discrete microcapsules for consistent performance. researchgate.netgoogle.com

| Conversion of Liquids | Allows for the encapsulation of oily liquids. | Converts liquid ingredients into a free-flowing powder form. |

Environmental Fate and Biogeochemical Cycling

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves chemical processes that occur without the intervention of living organisms. For Deceth-4 phosphate (B84403), the key abiotic pathways are hydrolysis and photodegradation, which target the phosphate ester and ethoxylate linkages.

The hydrolysis of the phosphate ester bond (P-O-C) in Deceth-4 phosphate is a potential degradation pathway. Generally, phosphate esters can undergo hydrolysis, cleaving the ester to form an alcohol and phosphoric acid. However, the rate of this reaction is highly dependent on environmental conditions such as pH. nih.govttu.ee Studies on simple alkyl phosphates indicate that they are generally stable under neutral pH conditions but can hydrolyze under acidic or basic conditions. nih.govttu.ee For instance, the hydrolysis of triethyl phosphate is observed to be very slow under acidic conditions at 25°C. cdmf.org.br

Table 1: Factors Influencing Hydrolytic Stability of Phosphate Esters
FactorInfluence on Hydrolysis RateRelevance to this compound
pH Rate increases under strong acidic or alkaline conditions. nih.govttu.eeUnder typical environmental pH (6-8), abiotic hydrolysis is expected to be slow.
Temperature Higher temperatures generally increase reaction rates.Seasonal temperature variations could slightly alter hydrolysis kinetics.
Molecular Structure Steric hindrance around the phosphorus atom can decrease the hydrolysis rate. nih.govThe bulky decyl ethoxylate group may sterically hinder nucleophilic attack at the phosphorus atom.
Ionic Strength The type and concentration of ions in the medium can influence hydrolysis rates. nih.govThe composition of natural waters (e.g., freshwater vs. seawater) could affect stability.

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For alcohol ethoxylates, direct photolysis is not considered a significant degradation pathway. europa.eu However, indirect photodegradation can occur in the presence of natural photosensitizers in surface waters, such as nitrate (B79036) ions (NO₃⁻) and dissolved iron (Fe³⁺). These substances can absorb sunlight and generate highly reactive species like hydroxyl radicals (•OH). nih.gov

These reactive species can then attack the organic molecule. For this compound, this could lead to the oxidation of the alkyl chain or the cleavage of the ethoxylate chain. science.gov Studies on the photodegradation of the organophosphorus pesticide diazinon (B1670403) have shown that both direct and indirect photolysis can lead to the release of inorganic phosphate. nih.gov The presence of humic acids, however, can sometimes inhibit this process by scavenging the reactive radicals. nih.gov While photodegradation may contribute to the transformation of this compound, particularly in sunlit surface waters, it is generally considered a secondary pathway compared to biodegradation.

Hydrolytic Stability of Phosphate Ester Bonds

Biotic Transformation and Enzymatic Degradation

The primary route for the environmental removal of this compound is through biotic processes, driven by microorganisms that utilize the compound as a source of carbon, phosphorus, and energy.

The ethoxylated portion of this compound is readily susceptible to microbial degradation. The biodegradation of alcohol ethoxylates (AEs) is well-documented and typically proceeds rapidly in various environmental compartments, including sewage treatment plants, soil, and surface waters. oup.comnih.govexxonmobilchemical.com

The predominant initial step in the biodegradation of linear AEs is central fission, where enzymes cleave the C-O bond between the alkyl chain and the ethoxylate chain. oup.compjoes.comnih.gov This cleavage results in the formation of a fatty alcohol (in this case, decyl alcohol) and polyethylene (B3416737) glycol (PEG). europa.eupjoes.com

Decyl Alcohol: The resulting long-chain alcohol is itself readily biodegradable by microorganisms through β-oxidation. europa.eunih.gov

Polyethylene Glycol (PEG): The PEG moiety is also subject to microbial degradation, typically through the oxidative shortening of the ethoxylate chain. oup.compjoes.com

This central fission mechanism effectively detoxifies the surfactant, as the degradation products are generally less toxic than the parent compound. nih.gov The complete mineralization of the molecule results in the formation of carbon dioxide, water, and biomass. oup.com

Table 2: Primary Biodegradation Pathway for Alcohol Ethoxylates
StepDescriptionProductsReference
1. Central FissionEnzymatic cleavage of the ether bond between the alkyl and ethoxylate chains.Fatty Alcohol (Decyl alcohol) and Polyethylene Glycol (PEG) europa.euoup.compjoes.com
2. Hydrophobe DegradationOxidation of the fatty alcohol.Carbon Dioxide, Water, Biomass europa.eunih.gov
3. Hydrophile DegradationOxidative shortening and degradation of the PEG chain.Shorter-chain PEGs, Carbon Dioxide, Water oup.compjoes.com

The phosphate ester bond in this compound is a target for a ubiquitous class of enzymes known as phosphatases. nih.govunipd.it These enzymes are critical in biogeochemical phosphorus cycling, as they catalyze the hydrolysis of organophosphate esters to liberate inorganic phosphate (Pi), a nutrient essential for all life. unipd.ittandfonline.com Phosphatases are produced by a wide range of organisms, including bacteria, fungi, and plants, and are found in soil and aquatic environments. unipd.it

Two main types of phosphomonoesterases that would be active on this compound are:

Alkaline Phosphatases (EC 3.1.3.1): These enzymes function optimally at alkaline pH and are often metalloenzymes, commonly containing zinc ions in their active sites that aid in catalysis. rsc.orgnih.gov

Acid Phosphatases (EC 3.1.3.2): These enzymes are active in acidic environments and are also frequently metalloenzymes. tandfonline.com

The enzymatic hydrolysis reaction involves the nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond and the release of the decyl ethoxylate and an inorganic phosphate ion. tandfonline.comacs.org This process makes the phosphorus in the original molecule bioavailable.

The rate and extent of the biodegradation of this compound are influenced by several environmental factors.

Temperature: Biodegradation rates are generally lower at colder temperatures. Studies on alkylphenol ethoxylates have shown reduced removal efficiency in sewage treatment plants during winter months. researchgate.netservice.gov.uk This is a critical factor in temperate climates, potentially leading to higher environmental concentrations during colder periods.

Oxygen Availability: The primary biodegradation pathways for alcohol ethoxylates are aerobic. europa.eu Under anaerobic conditions, such as in deep sediments or some wastewater treatment stages, degradation is significantly slower, though still possible. europa.eunih.gov

Nutrient Availability: The presence of other nutrients, particularly nitrogen and phosphorus, can impact microbial activity. While this compound itself contains phosphorus, a deficiency of other essential nutrients like nitrogen could limit microbial growth and, consequently, the degradation rate. Conversely, very high concentrations of inorganic phosphate can sometimes inhibit the activity of phosphatase enzymes. nih.govresearchgate.net

Microbial Community: The presence of a microbial community adapted to degrading surfactants is crucial. In environments with a history of surfactant exposure, such as wastewater treatment facilities, degradation is typically rapid. researchgate.net

Enzymatic Hydrolysis by Esterases and Phosphatases

Environmental Distribution and Mobility

The environmental distribution and mobility of this compound, an organophosphate ester, are governed by its physicochemical properties and interactions within various environmental compartments. As a surfactant, its behavior is influenced by its amphiphilic nature, possessing both a hydrophobic decyl chain and a hydrophilic phosphate-ethoxylate group. Organophosphate esters as a class are recognized for their widespread presence in the environment, including in water, soil, and air, stemming from their use in a variety of industrial and consumer products. cdc.gov Their release into the environment can occur through leaching and diffusion from their source materials. cdc.govcdc.gov

Sorption to Soil and Sediment Organic Matter

The movement of organophosphate compounds in the environment is significantly influenced by their sorption to soil and sediment particles. nih.gov The adsorption of organophosphates in soil is primarily related to the organic matter content, clay content, and the presence of iron and/or aluminum oxy(hydr)oxides. geoscienceworld.org For phosphate-containing compounds, the phosphonate (B1237965) group plays a crucial role in sorption reactions, competing with inorganic phosphate for binding sites on soil minerals like Al and Fe oxides. orgprints.org

The tendency of a chemical to be adsorbed by soil or sediment is quantified by the Soil Adsorption Coefficient (Koc). A higher Koc value indicates a greater tendency for the substance to bind to soil particles and a lower potential for mobility. Predicted Koc values for this compound suggest a moderate to low potential for sorption.

Table 1: Predicted Soil Adsorption Coefficient (Koc) for this compound

Prediction Method Koc Value (L/kg) Log Koc Interpretation
MCI Method 217.9 2.338 Moderate Sorption
Kow Method 73.16 1.864 Low Sorption

Source: EPI System thegoodscentscompany.com

The variability in the predicted Koc values highlights the complexity of accurately determining the environmental behavior of such compounds. The ethoxylated chain in this compound can increase its water solubility compared to non-ethoxylated analogues, which may lead to weaker sorption and greater mobility in the soil environment.

Leaching Potential and Groundwater Contamination Pathways

The leaching potential of a chemical is its tendency to move through the soil profile with water and potentially contaminate groundwater. This is inversely related to its sorption potential; compounds that sorb strongly to soil particles are less likely to leach. researchgate.net Given the predicted low-to-moderate Koc values for this compound, it possesses a potential for mobility and leaching.

Organophosphate esters are frequently detected in surface water, groundwater, and drinking water, which indicates that leaching from soil and other sources is a significant environmental pathway. cdc.govcdc.gov The movement of these compounds depends on their physical and chemical properties, such as water solubility and persistence, as well as environmental conditions. nih.gov

Several factors can influence the leaching of phosphate compounds:

Soil Type: Soils with low organic matter or low clay content have fewer binding sites, leading to increased leaching potential. geoscienceworld.org Non-calcareous sandy soils are particularly vulnerable to phosphorus leaching. wur.nl

Phosphorus Saturation: Soils have a finite capacity to adsorb phosphorus. When this capacity is exceeded due to long-term application of phosphorus-containing substances, the excess can dissolve and move more freely with water towards groundwater. usgs.gov

Presence of Competing Ions: High concentrations of other anions, particularly inorganic phosphate, can compete with organophosphate esters for sorption sites on soil particles, potentially displacing them and increasing their mobility and leaching risk. orgprints.org

Degradation Rate: Organophosphate pesticides are generally considered to have relatively fast degradation rates, which can limit their persistence and leaching. geoscienceworld.org However, factors like lower temperatures and certain pH conditions can significantly slow down degradation, increasing the time available for transport to groundwater. geoscienceworld.org

The potential for this compound to contaminate groundwater is linked to its properties as a water-soluble surfactant and the general behavior of organophosphate esters in the environment. Its mobility can be enhanced in soils with low sorption capacity or under conditions of high water flow. The long-term application of products containing this compound could contribute to its accumulation and subsequent transport into aquatic systems.

Table 2: Factors Influencing Groundwater Contamination Potential of this compound

Factor Influence on Leaching Potential Rationale
Soil Organic Matter Decreases Provides sorption sites, immobilizing the compound. geoscienceworld.org
Clay Content Decreases Offers surfaces for adsorption. geoscienceworld.org
Water Solubility Increases Facilitates transport through the soil profile with percolating water. researchgate.net
Soil pH Variable Affects the surface charge of soil particles and the speciation of the phosphate group, influencing sorption. geoscienceworld.org
Rainfall/Irrigation Increases High water flow enhances the downward movement of dissolved substances. usgs.gov

| Degradation | Decreases | Transformation to other compounds reduces the amount of parent compound available for leaching. geoscienceworld.org |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in defining the chemical architecture of Deceth-4 phosphate (B84403). These techniques probe the interactions of the molecule with electromagnetic radiation to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of alcohol ethoxylates and their phosphate derivatives. researchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR can provide precise information about the decyl alkyl chain, including its length and any branching. researchgate.netgoogle.com Furthermore, NMR is instrumental in characterizing the polyoxyethylene (POE) chain, allowing for an accurate determination of the average degree of ethoxylation. researchgate.net For Deceth-4 phosphate, this means confirming the presence of approximately four ethylene (B1197577) oxide units.

Advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further reveal the connectivity between the alkyl chain, the ethoxylate groups, and the phosphate moiety. dokumen.pub Phosphorus-31 (³¹P) NMR spectroscopy is particularly crucial for analyzing phosphate esters, providing direct information about the phosphate group and helping to distinguish between mono- and diester forms. google.comgoogle.com The chemical shifts in ³¹P NMR can indicate the nature of the phosphate ester environment.

Key Information from NMR Spectroscopy:

Confirmation of the decyl alkyl chain structure.

Determination of the average number of ethylene oxide units.

Verification of the attachment of the phosphate group.

Differentiation between mono- and diester species.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide insights into the functional groups present in a molecule. udayton.eduresearchgate.net For this compound, these methods can identify characteristic vibrational modes.

Typical IR and Raman Bands for this compound:

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Vibration Type
C-H (alkyl)IR, Raman2850-2960Stretching
C-O-C (ether)IR1080-1150Stretching
P=O (phosphate)IR1250-1300Stretching
P-O-C (phosphate ester)IR, Raman950-1050Stretching

Data compiled from general spectroscopic principles for similar compounds. udayton.eduspectroscopyasia.com

Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the synthesis of this compound by observing the appearance of the characteristic phosphate and ether bands. researchgate.net Raman spectroscopy, which is less sensitive to water interference, can be advantageous for analyzing aqueous formulations of this compound. spectroscopyasia.commdpi.com It is particularly useful for identifying the phosphate backbone. spectroscopyasia.com

Chromatographic Separation and Mass Spectrometry

Chromatographic techniques are essential for separating the components of complex mixtures, while mass spectrometry provides information on the mass-to-charge ratio of molecules, allowing for their identification and quantification. dokumen.pub

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Composition Analysis

When coupled with mass spectrometry, each separated component can be identified by its molecular weight. LC-MS can also be used to quantify the amount of mono- and diester phosphates in the product. nih.gov The development of sensitive LC-MS/MS methods allows for the reliable quantification of phosphate compounds in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying volatile and semi-volatile degradation products of surfactants. researchgate.netdiva-portal.org While this compound itself is generally not volatile enough for direct GC analysis, GC-MS can be used to identify smaller molecules that may result from its breakdown under environmental or processing stress. diva-portal.orgnih.gov For instance, cleavage of the ether linkages could produce smaller, more volatile polyether glycols or derivatives of decanol, which can be identified by GC-MS. researchgate.net Derivatization techniques can be employed to make the phosphate metabolites more amenable to GC-MS analysis. nih.govresearchgate.net

Quantification in Complex Matrices (e.g., consumer products, environmental samples)

Quantifying this compound in complex matrices like cosmetics, detergents, or environmental samples requires robust analytical methods to overcome interference from other components. nih.govoaepublish.com

Analytical Approaches for Quantification:

Sample Preparation: Solid-phase extraction (SPE) is a common technique used to isolate and concentrate organophosphate compounds from aqueous samples, such as water or diluted consumer products, prior to analysis. mdpi.com This helps to remove interfering substances and improve detection limits. Liquid-liquid extraction (LLE) is another method that can be employed. researchgate.net

Instrumentation: LC-MS/MS is the preferred technique for the sensitive and selective quantification of this compound in these complex samples. nih.gov By using multiple reaction monitoring (MRM), the instrument can be set to detect specific precursor-to-product ion transitions, which significantly enhances selectivity and reduces background noise. nih.gov For some organophosphate compounds, GC-MS with selective detectors like a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can also be used. nih.gov

Method Validation: Analytical methods for quantification must be thoroughly validated to ensure accuracy and reliability. This includes establishing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. nih.govnih.gov For example, studies on similar alkyl phosphates have reported LODs in the range of nanograms per milliliter (ng/mL) in biological and environmental samples. nih.govresearchgate.net

Surface and Interfacial Characterization Techniques

Tensiometry is a fundamental technique for characterizing surfactants like this compound by measuring surface tension and interfacial tension. eag.com These measurements provide insights into the efficiency and effectiveness of a surfactant at interfaces. The data derived from tensiometry, such as the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc), are vital for determining a surfactant's performance.

Phosphate ester surfactants, the class to which this compound belongs, have been a subject of extensive study regarding their surface activity. x-mol.net The structure of the alkyl chain and the length of the polyoxyethylene (POE) chain significantly influence their surface and interfacial properties. researchgate.netscispace.com For instance, studies on similar alkyl ether phosphates have demonstrated that branched structures can lead to lower surface tension and higher surface activity compared to their linear counterparts. x-mol.net

Dynamic surface tension measurements are also crucial as they provide information on the rate at which a surfactant can reduce surface tension, which is important in dynamic processes like foaming, wetting, and emulsification. researchgate.net The maximum bubble pressure method is a common technique used for dynamic surface tension measurements. nih.gov

Research on related polyoxyethylene ether phosphates has shown that an increase in the number of ethylene oxide units can affect the CMC and the efficiency of surface tension reduction. researchgate.net Specifically, for a series of aliphatic alcohol polyoxyethylene ether phosphates (AEPs), an increase in the ethylene oxide (EO) addition number was found to increase the CMC. researchgate.net

ParameterDescriptionRelevance to this compound
Static Surface Tension (SST) The surface tension of a liquid at equilibrium.Indicates the effectiveness of this compound in reducing the surface tension of a liquid.
Dynamic Surface Tension (DST) The surface tension of a liquid as a function of time.Reflects the speed at which this compound molecules adsorb at an interface. researchgate.net
Critical Micelle Concentration (CMC) The concentration of a surfactant above which micelles form.A key parameter indicating the efficiency of a surfactant; lower CMC values are often desirable. google.com
Surface Tension at CMC (γcmc) The minimum surface tension achieved at the CMC.Represents the maximum surface tension reduction capability of the surfactant.
Interfacial Tension (IFT) The tension between two immiscible liquid phases.Crucial for applications involving the mixing of oil and water, such as in emulsification. elpub.ruresearchgate.net

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of submicron particles in a liquid dispersion. usp.orghoriba.com This method is particularly relevant for characterizing emulsions, suspensions, and other colloidal systems where this compound may be used as a stabilizer or emulsifier. usp.orgmicrotrac.com

DLS operates by measuring the intensity fluctuations of scattered light resulting from the Brownian motion of particles. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.organton-paar.com The Stokes-Einstein equation is then used to relate the measured diffusion coefficient of the particles to their hydrodynamic diameter. horiba.comanton-paar.com The technique is suitable for particles in the size range of approximately 0.3 nm to 10 µm. microtrac.com

The analysis provides the average particle size (often expressed as the Z-average or cumulants mean) and the polydispersity index (PDI), which is a measure of the broadness of the particle size distribution. usp.orgresearchgate.net A low PDI value indicates a narrow, more uniform particle size distribution. For many applications, a fine particle size with a narrow distribution is desirable for enhanced stability and performance. norchemindustries.com For instance, in emulsion polymerization, the particle size of the latex is a critical parameter that can be influenced by the surfactant used. pcimag.com

ParameterDescriptionRelevance to this compound Systems
Z-Average (Cumulants Mean) The intensity-weighted mean hydrodynamic size of the particle distribution.Provides a primary indication of the average particle size in a this compound-stabilized dispersion. usp.org
Polydispersity Index (PDI) A dimensionless measure of the heterogeneity of sizes of particles in a mixture.Indicates the uniformity of the particle sizes; a lower PDI suggests a more monodisperse system. usp.orgresearchgate.net
Particle Size Distribution A representation of the relative abundance of different particle sizes in the sample.Offers a more detailed view of the size characteristics of the dispersed phase.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and structure of materials at high resolution. These methods are invaluable for characterizing the systems in which this compound is a component, such as emulsions, microemulsions, and particle dispersions. nih.gov

SEM provides detailed images of the surface topography of a sample by scanning it with a focused beam of electrons. It can be used to observe the size and shape of particles in a dried state. nih.gov For example, SEM has been used to study the granulometry of biphasic calcium phosphate ceramic particles in a composite material, showing a decrease in particle size in the presence of a polymer. nih.gov

TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image. It offers much higher resolution than SEM and can reveal internal structures. Cryo-TEM, where samples are flash-frozen, is particularly useful for observing the morphology of colloidal structures like vesicles and micelles in their native, hydrated state. nih.govresearchgate.net Studies on similar phosphate ester systems have used TEM to visualize the formation of unilamellar and multilamellar vesicles. nih.gov These techniques can provide direct visual evidence of the structures formed by this compound in solution or at interfaces.

TechniqueInformation ProvidedApplication to this compound Systems
Scanning Electron Microscopy (SEM) High-resolution images of the surface morphology, size, and shape of particles.Characterization of the morphology of dried emulsions, polymer lattices, or other particulate systems containing this compound. nih.gov
Transmission Electron Microscopy (TEM) High-resolution two-dimensional images of the internal structure of thin samples.Visualization of the nanostructure of micelles, vesicles, or other aggregates formed by this compound in solution. nih.govgoogle.com
Cryo-Transmission Electron Microscopy (Cryo-TEM) Imaging of samples in their vitrified, hydrated state, preserving their native structure.Direct observation of the morphology of self-assembled structures like vesicles and micelles formed by this compound in aqueous environments. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying surfactants. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of complex processes such as adsorption and self-assembly. By applying classical mechanics to large systems, MD can bridge the gap between single-molecule properties and bulk material behavior. kit.edu

The functionality of Deceth-4 phosphate (B84403) in many formulations depends on its ability to adsorb onto surfaces, modifying the interfacial properties between a liquid and a solid. MD simulations are employed to model this phenomenon, providing detailed information on how individual surfactant molecules orient themselves at an interface. arxiv.orgpku.edu.cn

Researchers can simulate a system containing a solid surface (e.g., a mineral like diaspore (B1175340) or a polymer substrate), a liquid phase (typically water), and Deceth-4 phosphate molecules. frontiersin.org These simulations reveal the binding mechanisms, showing how the hydrophilic phosphate headgroup interacts with the solid surface. For phosphate-containing molecules, studies have shown the formation of strong inner-sphere complexes with mineral surfaces, where the phosphate group directly binds to the solid. frontiersin.org The orientation of the hydrophobic decyl tail away from the surface can then alter the wettability and create a barrier. arxiv.org Quantum mechanics/molecular mechanics (QM/MM) methods can be integrated into these simulations to provide a more accurate description of the direct binding interactions between the phosphate group and the surface. frontiersin.org

Key parameters and outputs from these simulations are summarized in the table below.

Simulation Parameter/OutputDescriptionRelevance to this compound Adsorption
Force Field A set of parameters and equations used to describe the potential energy of the system. Examples include CHARMM, AMBER, and GROMOS.Defines the interactions between this compound atoms, water, and the solid surface, determining the accuracy of the simulation.
Binding Energy The energy released when the surfactant molecule adsorbs onto the surface. Calculated from the simulation trajectory.A higher binding energy indicates stronger adsorption of the phosphate headgroup to the solid interface.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Used to determine the precise distances between atoms of the phosphate headgroup and atoms of the solid surface, confirming binding mode (e.g., monodentate vs. bidentate). frontiersin.org
Molecular Orientation The average angle of the surfactant molecule's axis relative to the surface normal.Reveals how the hydrophobic tail is oriented, which is crucial for understanding how surface properties like hydrophobicity are modified.
Surface Coverage The fraction of the solid surface that is covered by adsorbed surfactant molecules at a given concentration.Helps predict the efficiency of this compound as a surface modifying agent.

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously aggregate in solution to form structures such as micelles or vesicles. researchgate.net This self-assembly process is fundamental to their function as emulsifiers and detergents. MD simulations, particularly using coarse-grained (CG) models, are highly effective for studying these large-scale phenomena, which occur over longer timescales than are accessible with fully atomistic simulations. rsc.org

In a CG simulation, groups of atoms (e.g., the entire decyl tail or the phosphate headgroup) are represented as single "beads," reducing the computational cost and allowing for the simulation of larger systems over microseconds or longer. rsc.org These simulations can predict the CMC, the average number of molecules in a micelle (aggregation number), and the shape and size of the resulting aggregates. rsc.orgfrontiersin.org Studies on related single-chain phosphate amphiphiles have shown that factors like pH significantly influence self-assembly, with structures forming under specific pH conditions. nih.gov Dissipative particle dynamics (DPD) is another simulation technique used to explore how surfactant chemistry and formulation conditions control the formation of different self-assembled structures. frontiersin.orgchemrxiv.org

Simulation MethodKey Findings for Surfactant Self-Assembly
Coarse-Grained MD (CG-MD) Enables prediction of the Critical Micelle Concentration (CMC) by simulating the equilibrium between free monomers and micelles. rsc.org It can also determine the aggregation number distribution and micelle morphology (e.g., spherical, wormlike). rsc.org
Dissipative Particle Dynamics (DPD) Identifies distinct growth profiles for micellar aggregates (e.g., logarithmic, linear, cubic), which can be correlated with macroscopic properties like formulation viscosity. frontiersin.orgchemrxiv.org
Atomistic MD Provides detailed insight into the structure of the micellar core and the hydration of the headgroups at the micelle-water interface, including the specific interactions of the phosphate and ethoxy groups with water.

Modeling Adsorption Behavior at Liquid-Solid Interfaces

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a single molecule of this compound. These methods provide a fundamental understanding of its intrinsic reactivity, charge distribution, and ability to form noncovalent interactions.

Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of this compound. ijrte.org These calculations yield information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

For this compound, the phosphate group and the ether oxygens are regions of high electron density, making them likely sites for electrophilic attack. The phosphate group, being a trivalent phosphorus compound, has its reactivity governed by its electronic structure and geometry. mit.edu Analysis of the molecular electrostatic potential (MEP) map would visually confirm these electron-rich regions, highlighting them as centers of reactivity.

Calculated PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Indicates the propensity of the phosphate and ether oxygens to act as nucleophiles or engage in hydrogen bonding.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.The phosphorus atom can act as an electrophilic center, and its reactivity is influenced by the LUMO. mit.edu
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity.
Natural Partial Charges The calculated distribution of electron charge across the atoms of the molecule.Quantifies the polarity of the P-O, C-O, and O-H bonds, which is essential for understanding intermolecular interactions. ijrte.org

The performance of this compound is heavily influenced by its noncovalent interactions with surrounding molecules, particularly water. gatech.edu Quantum chemical calculations can precisely characterize these interactions. researchgate.net

The molecule has multiple sites capable of acting as hydrogen bond acceptors: the anionic oxygens of the phosphate group and the ether oxygens of the polyoxyethylene chain. The hydroxyl group on the phosphate can also act as a hydrogen bond donor. researchgate.net Calculations can determine the geometry and energy of these hydrogen bonds, which are crucial for the hydration and solubility of the molecule.

Electrostatic interactions are also critical. gatech.edu The phosphate headgroup carries a negative charge, leading to strong electrostatic attraction with cations and the positive end of water's dipole. nih.gov Quantum chemical methods can compute the electrostatic potential surface of the molecule, visualizing the charge distribution and predicting how it will interact with other charged or polar species in a formulation. nih.gov These interactions are fundamental to its role as an emulsifier, where it stabilizes the interface between oil and water.

Interaction TypeKey Molecular Sites on this compoundSignificance in Aqueous Solution
Hydrogen Bond Acceptor Anionic oxygens on the phosphate group; ether oxygens.Strong interactions with water molecules, leading to the formation of a hydration shell that contributes to solubility and micelle stability. researchgate.net
Hydrogen Bond Donor P-OH group on the phosphate head.Can donate a hydrogen bond to water or other acceptor groups, influencing interfacial packing and pH responsiveness.
Electrostatic (Ion-Dipole) Negatively charged phosphate group.Strong attraction to the partial positive charges on hydrogen atoms of water molecules, driving the hydration of the headgroup. gatech.edunih.gov

Electronic Structure and Reactivity Analysis

Predictive Modeling of Formulation Performance

Computational chemistry is increasingly used not only to understand fundamental properties but also to predict the performance of a finished formulation. nih.gov This involves creating models that link the molecular properties of ingredients like this compound to the macroscopic properties of the final product, such as emulsion stability or viscosity.

These predictive models can range in complexity. At one level, MD simulations of self-assembly can provide qualitative predictions; for instance, the formation of long, wormlike micelles is often correlated with an increase in viscosity. frontiersin.orgchemrxiv.org

At a higher level, quantitative structure-property relationship (QSPR) models can be developed. These are statistical regression models that correlate calculated molecular descriptors (e.g., HOMO-LUMO gap, partial charges, molecular volume) with experimentally measured formulation properties. researchgate.net By building a model based on a set of known formulations, researchers can then predict the performance of new, untested formulations in a computer, accelerating the development process and reducing the need for extensive experimental work. nih.govresearchgate.net

Modeling ApproachInput DataPredicted Performance MetricExample Application for this compound
Molecular Dynamics (MD) Force field parameters, concentration, temperature, pressure.Micelle morphology (spherical, wormlike), aggregation number.Predicting if a formulation will have high or low viscosity based on simulated micelle shape. chemrxiv.org
Regression Models (QSPR/DOE) Molecular descriptors, ingredient concentrations, process parameters.Emulsion droplet size, stability over time, viscosity, Z-average, Polydispersity Index (PdI). researchgate.netOptimizing the concentration of this compound to achieve a target emulsion stability with minimal particle size.
Mechanistic Models Thermodynamic parameters (e.g., interaction energies), kinetic data.Rate of Ostwald ripening, phase separation timeline.Predicting the long-term shelf-life and stability of an emulsion containing this compound.

Coarse-Grained Simulations for Large-Scale System Behavior

Coarse-grained (CG) simulations are a powerful computational methodology employed to investigate the collective behavior of molecules over larger length and time scales than are accessible with all-atom simulations. princeton.edufrontiersin.org In the context of surfactants like this compound, CG models are indispensable for understanding complex self-assembly processes, such as micelle formation and phase transitions, which occur over microseconds or longer and involve thousands of molecules. princeton.eduacs.org

In a CG approach, groups of atoms are represented as single interaction sites or "beads." chemrxiv.orgacs.org This reduction in the number of degrees of freedom significantly decreases the computational cost, enabling the simulation of large systems for extended periods. frontiersin.org For an ethoxylated phosphate surfactant like this compound, a typical CG model might represent the decyl tail, the polyethylene (B3416737) glycol chain, and the phosphate head group as distinct beads. chemrxiv.orgnih.gov

Dissipative Particle Dynamics (DPD) is a particularly popular CG simulation technique for studying surfactant systems. chemrxiv.orgnih.govnih.gov DPD is a mesoscale method that correctly captures hydrodynamic interactions, which are crucial for the dynamics of self-assembly in solution. nih.govrsc.org The interactions between the beads are described by a set of conservative, dissipative, and random forces, which are parameterized to reproduce macroscopic properties of the real system, such as liquid densities and water-octanol partition coefficients. chemrxiv.orgnih.gov

Research on analogous ethoxylated and phosphate-containing surfactants using CG simulations has provided significant insights into their large-scale behavior. These studies typically investigate the critical micelle concentration (CMC), micelle shape and size, and the transitions between different mesophases (e.g., spherical micelles, worm-like micelles, lamellar structures) as a function of surfactant concentration and temperature. acs.orgnih.govnih.gov

For instance, DPD simulations on various alkyl ethoxylate (CnEm) surfactants have successfully reproduced their binary water-surfactant phase behavior. chemrxiv.orgnih.gov These models demonstrate that as surfactant concentration increases beyond the CMC, micelles can grow and change shape. acs.org The balance between the hydrophobic alkyl chain and the hydrophilic ethoxy and phosphate groups dictates the preferred curvature of the surfactant film and, consequently, the morphology of the aggregates. nih.gov

Surfactant SystemCoarse-Graining SchemeSimulation MethodKey Findings
Nonylphenol Ethoxylates (NPEs)Water, nonyl, benzene, and ethoxy groups represented by different DPD beads. nih.govDPDThe coarse-grained model successfully simulated the dynamic behavior and the formation of various mesophases. The solvation Gibbs energy showed a linear relationship with the length of the ethylene (B1197577) oxide chain. nih.gov
Alkyl Ethoxylates (CnEm)Molecular fragmentation where DPD beads represent chemical subgroups (e.g., 1-3 heavy atoms). chemrxiv.orgnih.govDPDThe model accurately reproduced the critical micelle concentrations (CMCs) and the phase behavior of nine different CnEm surfactants. It was observed that micelle shape and size vary significantly with the alkyl and ethoxy chain lengths. chemrxiv.orgacs.orgnih.gov
Generic H4T4 SurfactantImplicit-solvent lattice model with 4 head (H) beads and 4 tail (T) beads. aip.orgMonte CarloSimulations clarified the decrease in free surfactant concentration above the CMC, attributing it to the solution volume made inaccessible by the formation of micellar aggregates. aip.org

Future Research Directions and Emerging Perspectives

Design and Synthesis of Next-Generation Deceth-4 Phosphate (B84403) Derivatives

The foundational structure of Deceth-4 phosphate offers a versatile scaffold for chemical modification, paving the way for next-generation derivatives with tailored functionalities. Future research is anticipated to move beyond simple preparations to the strategic design and synthesis of novel molecules with enhanced or entirely new properties.

A primary research thrust involves the synthesis of fatty alcohol-polyoxyethylene ether phosphates with precisely controlled compositions. google.com Current synthesis methods, often employing phosphating agents like phosphorus pentoxide or polyphosphoric acid, can yield a mixture of mono- and di-ester products. google.comresearchgate.netgoogle.com Future methodologies will likely focus on achieving higher selectivity to produce pure monoesters or diesters, as the ratio between them significantly influences the surfactant's performance characteristics, such as emulsification, foaming, and lubricity. google.com A method for synthesizing fatty alcohol-polyoxyethylene ether phosphate using polyphosphoric acid has been shown to be capable of producing a product with a monoester content of over 90% by carefully controlling reaction conditions. google.com

Furthermore, the synthesis of derivatives with modified hydrophobic (decyl) or hydrophilic (polyoxyethylene) chains is a promising area. By altering the length of the alkyl chain or the number of ethylene (B1197577) oxide units, researchers can fine-tune the hydrophilic-lipophilic balance (HLB) of the molecule, thus optimizing its performance for specific applications like enhanced oil recovery or specialized cosmetic formulations. elpub.ru The introduction of novel functional groups onto the phosphate backbone is another exciting frontier, which could lead to stimuli-responsive surfactants that change their properties in response to triggers like pH or temperature. frontiersin.org Research into aryl and alkyl mixed phosphates highlights the broad potential for creating structurally diverse and functionally specific phosphorus-containing compounds. sioc-journal.cn

Integration with Nanotechnology for Advanced Functional Materials

The self-assembling nature of surfactants like this compound makes them ideal candidates for integration with nanotechnology to create advanced functional materials. The ability to form micelles and other ordered structures in solution is being leveraged for a variety of nanotechnological applications.

A significant area of emerging research is the use of alkyl ether phosphates in the formulation of nanoemulsions for drug delivery. google.comphytojournal.comnih.gov These systems can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. phytojournal.com The surfactant stabilizes the oil-in-water droplets, which are typically in the 20-500 nm range. nih.gov Future studies will likely explore this compound and its derivatives for creating highly stable, biocompatible nanoemulsions capable of targeted and controlled release of therapeutic agents. explorationpub.com For instance, research on zeta potential-changing nanoemulsions using a PEGylated phosphate surfactant demonstrated enhanced cellular uptake, suggesting a promising strategy for advanced drug delivery systems. researchgate.net

Moreover, this compound can act as a template or stabilizing agent in the synthesis of nanoparticles. ijcmas.com The surfactant micelles can serve as nanoreactors, controlling the size and shape of the forming nanoparticles. ijcmas.com Viral templates have been successfully used for the symmetry-directed synthesis of gold nanoparticles, and a similar principle can be applied using surfactant micelles. rsc.org This approach could be used to produce a wide range of metallic or metal oxide nanoparticles with tailored properties for applications in catalysis, electronics, and diagnostics. The interaction of surfactants with nanostructured surfaces, such as those of graphene or carbon nanotubes, is another active area of investigation that could lead to novel composite materials with enhanced properties. acs.org

Multiscale Modeling Approaches for Comprehensive System Understanding

To accelerate the design and application of this compound and its derivatives, a deeper, molecular-level understanding of their behavior is essential. Multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales, is a powerful tool for achieving this.

Molecular dynamics (MD) simulations, using both all-atom and coarse-grained models, are being employed to study the self-assembly of surfactants, micellar structure, and interactions at interfaces. stfc.ac.ukens.frresearchgate.netnih.govresearchgate.net Such simulations can provide detailed insights into how the conformation of the this compound molecule influences the properties of the aggregates it forms. ens.fr For example, MD studies on dodecylphosphocholine (B1670865) micelles, which are structurally similar to phospholipids, have provided valuable information on micellar structure and dynamics, serving as a model for membrane systems. researchgate.net

By simulating systems containing this compound, water, and other components (e.g., oils, active ingredients), researchers can predict key parameters like the critical micelle concentration (CMC), aggregation number, and the partitioning of molecules between different phases. stfc.ac.uknih.gov These computational models can guide the rational design of new surfactant derivatives by predicting how changes in molecular structure will affect performance. elpub.ru Furthermore, simulations can elucidate the mechanisms of interaction between this compound and other molecules or surfaces, which is crucial for applications ranging from drug delivery to the formulation of cleaning products. nih.govplos.org

Bioremediation and Enzymatic Engineering for Environmental Mitigation

With the increasing use of surfactants, understanding their environmental fate and developing strategies for their mitigation is of paramount importance. Future research will increasingly focus on the bioremediation and enzymatic degradation of alkyl ether phosphates like this compound.

The biodegradability of this compound is influenced by both its polyethylene (B3416737) glycol (PEG) chain and its alkyl phosphate group. Studies on the biodegradation of PEGs have shown that their chains are typically shortened through oxidative pathways, leading to the formation of smaller glycols. nih.govoup.com The phosphate ester bond, on the other hand, can be cleaved by phosphatase enzymes. acs.orgresearchgate.net

A key research direction will be the identification and characterization of microbial consortia and specific enzymes capable of efficiently degrading this compound. Alkaline phosphatases, for example, are known to hydrolyze alkyl phosphates. acs.orgnih.gov By studying the kinetics and mechanisms of these enzymes, it may be possible to engineer more efficient biocatalysts for use in wastewater treatment and environmental remediation. researchgate.netresearchgate.net This could involve designing enzymes with higher activity and stability under relevant environmental conditions. The ultimate goal is to develop sustainable, enzyme-based processes that can break down this compound and related compounds into non-toxic substances, thereby minimizing their environmental impact.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The full potential of this compound and its future derivatives will be realized through synergistic, interdisciplinary research that spans chemistry, materials science, and environmental science. The complex challenges and opportunities associated with this class of compounds demand a holistic approach.

In materials science, the collaboration between chemists and materials scientists is crucial for developing novel polyphosphoesters and other polymers with advanced properties like biocompatibility and biodegradability for biomedical applications. acs.orgnih.gov The synthesis of functional polymers and their self-assembly into complex nanostructures for applications like drug delivery or advanced coatings requires a deep understanding of both chemical synthesis and material characterization. nih.gov For instance, the development of advanced biomaterials from functional polyphosphoesters is a highly interdisciplinary endeavor. acs.org

From an environmental perspective, collaboration is needed to understand the complete life cycle of these surfactants. Chemists can design and synthesize more biodegradable derivatives, while environmental scientists can assess their ecotoxicity and fate in various ecosystems. This integrated approach is essential for creating "green" surfactants that are both effective and environmentally benign. frontiersin.org Furthermore, the application of these surfactants in areas like environmental remediation, such as in formulations for cleaning up oil spills, represents a direct intersection of these scientific fields. elpub.ru The development of advanced materials for a circular economy, such as using bio-based feedstocks to produce surfactants or creating recyclable materials, will also heavily rely on interdisciplinary collaboration. google.com

Q & A

Q. Advanced Research Focus

  • Hypothesis Framing: Apply the PICOT framework:
    • Population: Freshwater ecosystems (e.g., lakes, rivers).
    • Intervention: this compound exposure at 0.1–10 mg/L.
    • Comparison: Untreated controls or alternative surfactants (e.g., Deceth-6 phosphate).
    • Outcome: Algal growth rates, dissolved oxygen (DO) depletion.
    • Time: Acute (48–96 hr) vs. chronic (28-day) exposure .
  • Methodology:
    • Use OECD Guideline 201 for algal toxicity testing.
    • Quantify phosphate release via ion chromatography and correlate with eutrophication risk .

Contradiction Note:

  • Discrepancies in phosphate measurement methods (e.g., colorimetric vs. Rigler bioassay) may arise due to particulate phosphorus release during filtration .

How can researchers reconcile conflicting data on this compound’s biodegradability across different studies?

Q. Advanced Research Focus

  • Data Triangulation:
    • Compare OECD 301F (ready biodegradability) vs. 302B (inherent biodegradability) test results. Deceth-4’s phosphate group may slow mineralization vs. non-phosphated surfactants .
    • Analyze microbial consortia diversity via 16S rRNA sequencing to identify degraders (e.g., Pseudomonas spp. for alkyl phosphate metabolism) .
  • Statistical Tools:
    • Use ANOVA to assess variability between batch reactors or natural vs. synthetic inocula.
    • Report confidence intervals (95% CI) for half-life estimates .

What structural modifications to this compound could enhance its utility in drug delivery systems without compromising biocompatibility?

Q. Advanced Research Focus

  • Synthetic Strategies:
    • Introduce pH-sensitive linkers (e.g., ester bonds) between the phosphate and ethoxylate chain for controlled release .
    • Evaluate cytotoxicity via MTT assay in HEK-293 or HepG2 cells, comparing IC₅₀ values with unmodified Deceth-4 .
  • Performance Metrics:
    • Measure critical micelle concentration (CMC) using pyrene fluorescence. Lower CMC indicates better encapsulation efficiency .

Case Study:

  • This compound derivatives in L’Oréal mascara formulations demonstrate stable emulsification under shear stress .

How should researchers address methodological limitations when studying this compound’s interaction with mammalian cell membranes?

Q. Advanced Research Focus

  • Limitations:
    • Fluorescence quenching by phosphate groups may distort membrane fluidity assays (e.g., Laurdan GP).
    • Use atomic force microscopy (AFM) or surface plasmon resonance (SPR) for label-free interaction analysis .
  • Control Experiments:
    • Include non-ionic surfactants (e.g., Tween-80) to isolate electrostatic effects from phosphate groups.
    • Validate membrane disruption via lactate dehydrogenase (LDH) leakage assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.